
PQR530
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PQR530 是一种强效的、口服生物利用度高且能穿透血脑屏障的磷脂酰肌醇 3 激酶和雷帕霉素靶蛋白复合物 1 和 2 的双重抑制剂。 它通过抑制细胞增殖、生长和存活相关的信号通路而表现出显著的抗肿瘤活性 .
科学研究应用
Key Features:
- Dual Inhibition : Targets both PI3K and mTOR pathways.
- Selectivity : Exhibits high selectivity against a wide range of kinases, minimizing off-target effects.
- Pharmacokinetics : Demonstrates good oral bioavailability and the ability to penetrate the blood-brain barrier, making it suitable for treating brain tumors and neurodegenerative conditions .
Cancer Therapy
This compound has been extensively studied for its potential in oncology. It has shown remarkable efficacy in various cancer cell lines, including melanoma and ovarian cancer.
Case Study: Efficacy in Cancer Cell Lines
In vitro studies demonstrated that this compound inhibited cell proliferation in a panel of 44 cancer cell lines with a mean GI50 value of 426 nM. Notably, in A2058 melanoma cells, it inhibited protein kinase B (PKB) phosphorylation with an IC50 value of 0.07 µM .
Neurodegenerative Diseases
Beyond oncology, this compound has been investigated for its potential applications in treating neurodegenerative diseases such as Huntington's disease. Studies indicate that it can decrease levels of mutant huntingtin protein, suggesting therapeutic benefits beyond cancer treatment .
Case Study: Huntington's Disease Model
In preclinical models for Huntington's disease, this compound demonstrated its ability to modulate mTOR signaling pathways, which are implicated in the disease's pathology. The compound's brain-penetrant properties make it a candidate for further exploration in this area .
Comparison of this compound with Other Compounds
Compound Name | Structure Features | Selectivity | Unique Aspects |
---|---|---|---|
This compound | Pyridine core with morpholine | Dual inhibitor | High potency and selectivity against multiple kinases |
PQR309 | Similar structure | Pan-PI3K/mTOR inhibitor | Preclinical candidate with less potency than this compound |
PQR514 | Triazine structure | Potent PI3K inhibitor | Focused on PI3K inhibition only |
PKI-587 | Ethylene bridged morpholines | mTOR selective | Advanced clinical candidate with different binding profile |
WYE-354 | Urea-based inhibitors | Dual PI3K/mTOR inhibitor | Different scaffold leading to varied selectivity |
Summary of Pharmacokinetic Properties
Property | Value |
---|---|
Oral Bioavailability | Good |
Brain Penetration | Excellent |
IC50 (PKB) | 0.07 µM |
GI50 (Cancer Cell Lines) | 426 nM |
作用机制
PQR530 通过抑制磷脂酰肌醇 3 激酶和雷帕霉素靶蛋白复合物 1 和 2 的活性发挥作用。这种抑制导致抑制涉及细胞增殖、生长和存活的下游信号通路。 该化合物与这些激酶的 ATP 结合位点结合,阻止其活化和随后对靶蛋白的磷酸化 .
生化分析
Biochemical Properties
PQR530 plays a crucial role in biochemical reactions by inhibiting the activity of PI3K isoforms and mTOR complexes. It interacts with various enzymes, proteins, and other biomolecules involved in the PI3K/AKT/mTOR signaling pathway. The compound exhibits excellent selectivity over a wide panel of kinases and unrelated receptor enzymes and ion channels .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the phosphorylation of AKT and S6K . This inhibition disrupts the downstream signaling events that promote cell growth and survival, thereby exerting anti-tumor effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PI3K isoforms and mTOR complexes. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of these enzymes and preventing their activation . This inhibition leads to a decrease in the phosphorylation of downstream targets such as AKT and S6K, resulting in the suppression of cell growth and proliferation . Additionally, this compound has been shown to exhibit excellent selectivity and potency in inhibiting PI3K and mTOR activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability and minimal degradation, maintaining its inhibitory effects on PI3K and mTOR signaling pathways for several hours after administration . Long-term studies have shown that this compound can effectively inhibit tumor growth in in vitro and in vivo models, with sustained anti-tumor activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as increased insulin and blood glucose levels have been observed, which are treatable class effects of PI3K inhibitors . The compound exhibits dose-proportional pharmacokinetics, with higher doses resulting in increased concentrations in plasma and brain tissues .
Metabolic Pathways
This compound is involved in metabolic pathways related to the PI3K/AKT/mTOR signaling cascade. It interacts with enzymes such as PI3K isoforms and mTOR complexes, inhibiting their activity and disrupting the downstream signaling events that regulate cell growth and metabolism . This inhibition leads to changes in metabolic flux and metabolite levels, contributing to the compound’s anti-tumor effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits good oral bioavailability and excellent brain penetration, allowing it to reach efficacious concentrations in both plasma and brain tissues . The compound’s distribution is facilitated by its interactions with transporters and binding proteins, which help in its localization and accumulation within target tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PI3K isoforms and mTOR complexes . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. This compound does not appear to undergo significant post-translational modifications that would alter its subcellular localization .
准备方法
合成路线和反应条件
PQR530 是通过一种稳健的合成路线合成的,该路线涉及对铰链区和亲和力结合取代基的系统性修饰。 优化的合成路线使仅通过四个步骤即可快速获得多克级数量的 this compound .
工业生产方法
This compound 的工业生产涉及使用先进的化学合成技术,以确保高纯度和高产率。 该化合物以大批量生产,用于临床前和临床开发 .
化学反应分析
反应类型
PQR530 会发生各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化以形成氧化衍生物。
还原: 该化合物可以被还原以形成还原衍生物。
常用试剂和条件
氧化: 常用的氧化剂,如过氧化氢或高锰酸钾。
还原: 还原剂,如硼氢化钠或氢化铝锂。
形成的主要产物
这些反应形成的主要产物包括具有修饰的官能团的 this compound 的各种衍生物,它们可能表现出不同的生物活性 .
相似化合物的比较
类似化合物
PQR309: 另一种磷脂酰肌醇 3 激酶和雷帕霉素靶蛋白的双重抑制剂,但具有不同的效力和选择性特征。
布帕利西布: 一种 I 类磷脂酰肌醇 3 激酶的特异性抑制剂,具有不同的药代动力学特性。
科帕利西布: 一种磷脂酰肌醇 3 激酶抑制剂,具有不同的活性谱
独特性
PQR530 的独特之处在于其高效力、选择性和穿透血脑屏障的能力。它在细胞试验中表现出优异的活性,并在临床前模型中显示出显著的抗肿瘤作用。 它对磷脂酰肌醇 3 激酶和雷帕霉素靶蛋白复合物 1 和 2 的双重抑制使其成为研究这些通路和开发新的治疗策略的宝贵工具 .
生物活性
PQR530 is a novel compound identified as a potent dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways. This compound has garnered significant attention due to its potential therapeutic applications in oncology and neurodegenerative diseases, particularly given its ability to cross the blood-brain barrier.
This compound functions by inhibiting the PI3K/AKT/mTOR signaling pathway, which plays a critical role in regulating cell growth, proliferation, and survival. Aberrant activation of this pathway is commonly associated with various cancers. This compound targets multiple isoforms of PI3K and both mTOR complexes (mTORC1 and mTORC2), leading to reduced phosphorylation of key downstream effectors such as protein kinase B (PKB) and ribosomal protein S6 .
Cellular Assays
In cellular assays, this compound demonstrated remarkable potency, with an IC50 value of 0.07 µM for inhibiting PKB phosphorylation in A2058 melanoma cells. It also displayed a mean growth inhibition (GI50) value of 426 nM across a panel of 44 cancer cell lines, indicating broad-spectrum anti-cancer activity .
Animal Studies
In preclinical studies involving mice, this compound exhibited dose-proportional pharmacokinetics and good oral bioavailability. Importantly, it showed excellent brain penetration, making it a candidate for treating central nervous system tumors or neurodegenerative conditions .
Case Studies and Clinical Implications
This compound is part of a broader class of dual PI3K/mTOR inhibitors that have been evaluated in clinical settings. For instance, studies have shown that patients with specific mutations in the PI3K pathway may benefit more from treatments involving these inhibitors. In particular, patients with PIK3CA mutations have shown improved progression-free survival when treated with PI3K inhibitors like this compound .
Table 1: Summary of Biological Activity Data for this compound
Parameter | Value |
---|---|
IC50 (PKB phosphorylation) | 0.07 µM |
Mean GI50 (cancer cell lines) | 426 nM |
Oral bioavailability | Good |
Brain penetration | Excellent |
Research Findings
Recent studies have highlighted the potential of this compound beyond oncology. For example, in models of Huntington's disease (HD), this compound has been shown to induce autophagy and reduce levels of mutant huntingtin protein, suggesting its utility in neurodegenerative disorders . This dual action not only addresses tumor growth but also offers a mechanism for alleviating neurodegeneration.
属性
IUPAC Name |
4-(difluoromethyl)-5-[4-[(3S)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKBZXMKAPICSO-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。